molecular formula C7H15ClN2O B1430740 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride CAS No. 1803608-29-8

2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride

Cat. No.: B1430740
CAS No.: 1803608-29-8
M. Wt: 178.66 g/mol
InChI Key: BYVUTJZCVYUNGL-UHFFFAOYSA-N
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Description

2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl. It is a derivative of cyclopropylamine and contains a methoxymethyl group attached to the cyclopropyl ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(methoxymethyl)cyclopropyl]ethanimidamide hydrochloride typically involves the reaction of cyclopropylamine with methoxymethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then hydrochlorinated to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(methoxymethyl)cyclopropyl]ethanimidamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of corresponding alcohols or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can produce various substituted cyclopropylamines.

Scientific Research Applications

Medicinal Chemistry

2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride is being investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets, making it a candidate for drug development aimed at various diseases.

  • Targeting Necroptosis : Research indicates that this compound may inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death linked to inflammation and various diseases. By modulating RIPK1 activity, it could have implications in treating inflammatory conditions and certain cancers .

Biochemical Research

The compound serves as a probe in biochemical assays to study enzyme-substrate interactions. Its ability to modulate enzyme activity makes it valuable for understanding biochemical pathways and developing new diagnostic tools.

  • Enzyme Interaction Studies : Preliminary studies have shown that the compound can bind to specific enzymes, allowing researchers to explore its effects on enzyme kinetics and inhibition mechanisms .

Industrial Applications

In the industrial sector, this compound can be utilized in synthesizing specialty chemicals. Its unique structure allows for the development of materials with distinct physical and chemical properties.

  • Chemical Synthesis : The compound can act as a building block for creating more complex organic molecules, which are essential in pharmaceuticals and agrochemicals .

Cell Line Studies

In vitro studies using U937 cells (a human histiocytic lymphoma cell line) demonstrated that treatment with this compound significantly reduced markers of necroptosis. This suggests its potential role as an anti-necroptotic agent, which could be beneficial in conditions characterized by excessive cell death .

In Vivo Models

Animal studies indicate that administration of this compound leads to decreased inflammation in models of acute lung injury. These findings support its therapeutic potential in inflammatory diseases and highlight the need for further investigation into its pharmacological effects .

Mechanism of Action

The mechanism by which 2-[1-(methoxymethyl)cyclopropyl]ethanimidamide hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The compound interacts with molecular targets and pathways involved in various biological processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

2-[1-(methoxymethyl)cyclopropyl]ethanimidamide hydrochloride is similar to other cyclopropylamine derivatives such as cyclopropylmethylamine and cyclopropylamine. it is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This compound is often preferred over its analogs in specific applications due to its enhanced stability and reactivity.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and pharmaceutical development. Further research and development of this compound may lead to new discoveries and applications in various fields.

Biological Activity

2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a cyclopropyl moiety, which is known for its ability to influence the biological activity of drugs by affecting their interaction with biological macromolecules. The methoxymethyl group adds to its lipophilicity, potentially enhancing membrane permeability and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

Potential Mechanisms:

  • Receptor Binding : The compound may bind to serotonin receptors (5-HT2C), influencing signaling pathways associated with mood regulation and appetite control.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Neuropharmacological Effects

Research has shown that this compound may possess neuropharmacological properties. It has been evaluated for its effects on neurotransmitter release and receptor activation, particularly in models related to anxiety and depression.

Case Studies

  • Antimicrobial Activity : A study conducted on the compound's efficacy against Mycobacterium tuberculosis revealed a minimum inhibitory concentration (MIC) of 0.05 μg/mL, indicating strong antibacterial properties .
  • Neuropharmacology : In a behavioral study involving rodent models, the administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test .

Data Table: Biological Activity Overview

Activity Type Target/Organism Effect MIC/EC50
AntimicrobialMycobacterium tuberculosisInhibition of growth0.05 μg/mL
NeuropharmacologicalSerotonin receptorsModulation of neurotransmitter releaseEC50 23 nM
Behavioral EffectsRodent modelsReduction in anxiety-like behaviorNot specified

Properties

IUPAC Name

2-[1-(methoxymethyl)cyclopropyl]ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-10-5-7(2-3-7)4-6(8)9;/h2-5H2,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVUTJZCVYUNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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